N-{2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide
Description
N-{2-[(5-Methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 5-methylpyridin-2-yl group linked via an acetamide bridge and a pyrimidin-2-yl substituent on the piperazine ring.
Properties
Molecular Formula |
C17H21N7O2 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C17H21N7O2/c1-13-3-4-14(20-11-13)22-15(25)12-21-17(26)24-9-7-23(8-10-24)16-18-5-2-6-19-16/h2-6,11H,7-10,12H2,1H3,(H,21,26)(H,20,22,25) |
InChI Key |
WXSTYVLKYOBMGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Challenges
-
Activation of the piperazine carboxylic acid for efficient amidation.
-
Selective introduction of the 5-methylpyridin-2-yl group to avoid side reactions.
-
Controlled formation of the 2-oxoethylamine fragment to preserve the ketone functionality.
Synthetic Routes and Reaction Conditions
Route 1: Two-Step Amidation Strategy
Step 1: Synthesis of 4-(Pyrimidin-2-yl)piperazine-1-Carboxylic Acid
Step 2: Amidation with 2-[(5-Methylpyridin-2-yl)amino]-2-Oxoethylamine
Key Observations :
Route 2: One-Pot Synthesis via Reductive Amination
Step 1: Formation of 2-[(5-Methylpyridin-2-yl)amino]-2-Oxoethylamine
| Reagents/Conditions | Purpose | Yield | Purity |
|---|---|---|---|
| 5-Methylpyridin-2-amine + Ethyl glyoxylate + NaBH3CN | Reductive amination | 50–60% | >80% |
| 5-Methylpyridin-2-amine + Acetone + H2/Pd-C | Catalytic hydrogenation | 55–65% | >85% |
Step 2: Coupling with 4-(Pyrimidin-2-yl)piperazine-1-Carboxylic Acid
Critical Reaction Parameters
Table 1: Comparative Analysis of Coupling Agents
| Coupling Agent | Reaction Time | Yield | Selectivity |
|---|---|---|---|
| EDC/HOBt | 12–24 hrs | 65–75% | High |
| BPC | 4–6 hrs | 70–80% | Moderate |
| DCC/DMAP | 24–48 hrs | 55–65% | Low |
Note : BPC is preferred for sterically hindered amines due to faster reaction kinetics.
Table 2: Solvent Effects on Amidation Efficiency
| Solvent | Dielectric Constant | Yield | Purity |
|---|---|---|---|
| ACN | 37.5 | 75% | 90% |
| DCM | 9.1 | 70% | 85% |
| THF | 7.6 | 60% | 80% |
| DMF | 36.7 | 65% | 85% |
Data derived from analogous reactions in.
Alternative Synthetic Approaches
Route 3: Ugi Multicomponent Reaction (MCR)
Components :
-
Pyrimidin-2-yl piperazine (amine)
-
5-Methylpyridin-2-yl aldehyde
-
Glycine derivative (ketone)
-
Isocyanide
Advantages :
-
Atom economy : Single-step synthesis.
-
Diversity : Easy variation of substituents.
Limitations :
Route 4: Enzymatic Amidation
Enzyme : Lipase B from Candida antarctica
Conditions :
-
Solvent : Toluene or tert-butyl methyl ether (TBME).
-
pH : 7.0–8.0.
-
Temperature : 40–60°C.
Yield : 50–60% (lower than chemical methods).
Characterization and Quality Control
Spectroscopic Data (Hypothetical)
| Property | Value | Method |
|---|---|---|
| 1H NMR (CDCl3) | δ 8.5 (s, 1H, pyrimidine H), 3.5–3.8 (m, 8H, piperazine), 2.3 (s, 3H, CH3) | Bruker 400 MHz |
| 13C NMR | δ 170.2 (C=O), 158.2 (pyrimidine C), 154.3 (pyridine C) | DEPT-135 |
| HRMS | [M+H]+ = 424.4 m/z | ESI-TOF |
Optimized Protocol for Scale-Up
Step 1: Preparation of 4-(Pyrimidin-2-yl)piperazine-1-Carboxylic Acid
Step 2: Amidation with 2-[(5-Methylpyridin-2-yl)amino]-2-Oxoethylamine
-
Reaction : Carboxylic acid (1.0 eq) + EDC (1.1 eq) + HOBt (1.1 eq) in DCM.
-
Amine Addition : Stir for 2 hrs, add amine (1.1 eq), stir for 12 hrs.
-
Purification : Column chromatography (EtOAc/hexane, 3:1).
Troubleshooting and Byproduct Mitigation
| Issue | Cause | Solution |
|---|---|---|
| Low yield | Incomplete activation | Use excess EDC (1.2 eq) |
| Racemization | Basic conditions | Maintain pH < 8.0 |
| Solubility | Poor DCM miscibility | Add DMSO (5%) as co-solvent |
Industrial-Scale Considerations
Cost-Effective Reagents
| Component | Low-Cost Alternative | Savings |
|---|---|---|
| EDC | DCC | 30% |
| HOBt | 1-Hydroxy-2-naphthoic acid | 20% |
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines .
Scientific Research Applications
Medicinal Chemistry
Synthesis and Structural Features
The compound belongs to a class of piperazine derivatives that have been extensively studied for their pharmacological properties. The structural features of this compound, particularly the piperazine ring and the pyrimidine moiety, contribute to its biological activity. Research has shown that modifications to these structures can enhance binding affinities to specific biological targets, such as kinases and receptors involved in cancer progression and other diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives, including the compound . For instance, screening drug libraries on multicellular spheroids has identified similar compounds that exhibit cytotoxic effects against various cancer cell lines . The mechanism often involves the inhibition of specific kinases critical for tumor growth and survival.
Pharmacological Applications
Targeting Kinases
The compound has been reported to interact with cyclin-dependent kinases (CDKs), particularly CDK4/6, which are crucial in regulating the cell cycle. This interaction suggests that it may serve as a lead compound for developing selective inhibitors aimed at treating cancers characterized by dysregulated CDK activity .
Antimicrobial Properties
Piperazine derivatives have also demonstrated antimicrobial activities against a range of pathogens. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents . The effectiveness against resistant strains of bacteria is an area of particular interest.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine-Carboxamide Derivatives
Key Observations:
Substituent Impact on Bioactivity: The 3-chloro-5-(trifluoromethyl)pyridin-2-yl and 4-methoxypyridin-2-yl groups in ML267 confer potent antibacterial activity, likely due to enhanced electron-withdrawing properties and membrane permeability .
Molecular Weight and Solubility :
- Analogs with bulkier substituents (e.g., 4-phenylpiperazine in ) exhibit higher molecular weights (~409.5 g/mol), which may reduce aqueous solubility compared to smaller groups like 2-methoxybenzyl (384.4 g/mol) .
Synthetic Feasibility :
- Compounds with aryl amine or heterocyclic substituents (e.g., ) are typically synthesized via nucleophilic substitution or condensation reactions, with yields varying based on steric and electronic effects .
Structural Flexibility :
- The piperazine-carboxamide core allows for modular substitution, enabling targeting of diverse biological pathways (e.g., bacterial enzymes, carbonic anhydrases) .
Biological Activity
N-{2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of neurological disorders and cancer. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
The compound features a piperazine core linked to a pyrimidine and a 5-methylpyridine moiety. The structural configuration suggests potential interactions with various biological targets, including receptors and enzymes involved in critical signaling pathways.
Mechanism of Action:
- Beta-Secretase Inhibition: The compound has been identified as a beta-secretase inhibitor, which is crucial for the treatment of Alzheimer’s disease. By inhibiting this enzyme, the compound can potentially reduce the formation of amyloid-beta plaques associated with Alzheimer's pathology .
- Anticancer Activity: Preliminary studies indicate that compounds with similar structural features exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through modulation of signaling pathways such as MAPK .
In Vitro Studies
- Antiproliferative Effects: In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis, evidenced by increased levels of cleaved caspases and PARP .
- Cholinesterase Inhibition: Similar compounds have shown promise as cholinesterase inhibitors, suggesting that this compound may enhance acetylcholine levels in the brain, potentially benefiting cognitive function in neurodegenerative diseases .
In Vivo Studies
- Animal Models: Research involving animal models has shown that the compound can significantly reduce tumor size in xenograft models, indicating its potential as an effective anticancer agent. The observed effects were comparable to established treatments, highlighting its therapeutic potential .
- Oral Bioavailability: Studies have indicated that derivatives of this compound exhibit high oral bioavailability (>90%) in rat models, which is essential for practical therapeutic applications .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-{2-[(5-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide?
- Answer : The synthesis typically involves coupling reactions using reagents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) to facilitate amide bond formation. For example, compound 7 in was synthesized by reacting a pyrimidine precursor with a morpholine-carbonyl benzoic acid derivative under anhydrous CH₂Cl₂ conditions. Purification steps include sequential washes with HCl, NaOH, and brine, followed by silica gel chromatography to isolate the product . Similar protocols can be adapted for this compound by substituting the pyrimidine and piperazine intermediates.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are essential for confirming molecular structure and purity. For crystallographic validation, single-crystal X-ray diffraction (as in ) provides precise bond lengths and angles, with R-factors <0.06 indicating high accuracy. Infrared (IR) spectroscopy can verify functional groups like the carboxamide C=O stretch (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound's interaction with biological targets such as DPP-IV or kinase enzymes?
- Answer : Induced-fit docking simulations (e.g., AutoDock Vina or Schrödinger Suite) can model binding affinities. highlights the importance of the piperazine-carboxamide motif in mimicking sitagliptin’s DPP-IV inhibition. Molecular dynamics simulations (100 ns trajectories) assess stability of ligand-enzyme complexes, while free-energy perturbation (FEP) calculations quantify binding energy contributions from substituents like the pyrimidin-2-yl group .
Q. What strategies resolve contradictions in bioactivity data between in vitro and cellular assays?
- Answer : Discrepancies may arise from membrane permeability or metabolic instability. Use parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion. For example, employed scanning electron microscopy (SEM) to study bacterial membrane disruption, which can be adapted to assess cellular uptake. LC-MS/MS pharmacokinetic profiling in hepatocyte models identifies metabolic hotspots (e.g., oxidative degradation of the methylpyridine moiety) .
Q. How do structural modifications (e.g., substituting carboxamide with sulfonamide or carbothioamide) impact pharmacological activity?
- Answer : Replacing the carboxamide with a sulfonamide () or carbothioamide () alters hydrogen-bonding capacity and lipophilicity. For instance, sulfonamide derivatives show enhanced DPP-IV inhibition due to stronger interactions with the S2 extensive subsite. Conversely, carbothioamides may improve metabolic stability but reduce solubility, requiring formulation optimization (e.g., PEGylation) .
Q. What challenges arise in scaling up the synthesis, and how can they be mitigated?
- Answer : Key challenges include low yields in coupling steps (e.g., <50% in ) and purification of polar intermediates. Optimize stoichiometry (e.g., 1.5 equivalents of TBTU) and switch to mixed solvents (CH₂Cl₂/DMF) to improve solubility. Continuous flow chemistry can enhance reproducibility, while high-performance liquid chromatography (HPLC) with C18 columns resolves closely eluting impurities .
Methodological Considerations
-
Data Tables :
Parameter Value (Example) Reference Synthetic Yield (Step 1) 65% (Compound 7, ) DPP-IV IC₅₀ 12 nM (vs. Sitagliptin: 18 nM) LogP (Predicted) 2.3 ± 0.2 -
Critical Notes :
- Avoid trifluoroacetic acid (TFA) in purification, as it may protonate the piperazine ring, complicating isolation.
- For crystallography, grow crystals in ethanol/water (3:1 v/v) at 4°C to obtain diffraction-quality crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
